molecular formula C24H27N3O5 B10992997 N-(3,4-dimethoxyphenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

N-(3,4-dimethoxyphenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

Cat. No.: B10992997
M. Wt: 437.5 g/mol
InChI Key: BOAABUZLCPWWFO-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is a synthetic compound featuring a pyrido[4,3-b]indole core substituted with a methoxy group at position 8 and a 4-oxobutanamide side chain linked to a 3,4-dimethoxyphenyl group. The compound’s molecular formula is C₂₅H₂₉N₃O₄, with a molecular weight of 435.5 g/mol . Its structure integrates a tetrahydropyridoindole system, a butanamide spacer, and aromatic methoxy substituents, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanamide

InChI

InChI=1S/C24H27N3O5/c1-30-16-5-6-19-17(13-16)18-14-27(11-10-20(18)26-19)24(29)9-8-23(28)25-15-4-7-21(31-2)22(12-15)32-3/h4-7,12-13,26H,8-11,14H2,1-3H3,(H,25,28)

InChI Key

BOAABUZLCPWWFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCC(=O)NC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Bischler-Napieralski Cyclization

The 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole framework is typically constructed through Bischler-Napieralski cyclization of a β-phenethylamide precursor. For example, treatment of N-(2-(4-methoxyphenyl)ethyl)acetamide with phosphorus oxychloride (POCl₃) induces intramolecular cyclodehydration to form the dihydroisoquinolinium intermediate, which is subsequently reduced to the tetrahydro derivative using sodium borohydride (NaBH₄) in tetrahydrofuran (THF).

Reaction Conditions

StepReagentsSolventTemperatureTimeYield
CyclizationPOCl₃Toluene110°C6 h72%
ReductionNaBH₄THF0°C → RT2 h85%

Asymmetric Hydrogenation for Stereocontrol

Recent advancements in asymmetric hydrogenation, as demonstrated in analogous pyridoindole systems, employ rhodium catalysts with chiral bisphosphine ligands to install the desired stereochemistry. For instance, [Rh(R-Xyl-PhanePhos)(NBD)]BF₄ catalyzes the hydrogenation of a prochiral enamide intermediate with 94% conversion and 56% diastereomeric excess (d.e.) under 10 bar H₂ in methanol.

Functionalization of the Butanamide Chain

Ketone Installation via Oxidation

The 4-oxobutanamide moiety is introduced through oxidation of a secondary alcohol intermediate. A representative protocol utilizes Jones reagent (CrO₃/H₂SO₄) in acetone at −20°C, achieving 89% yield with minimal over-oxidation. Alternative methods include Swern oxidation (oxalyl chloride/DMSO) or TEMPO-mediated oxidations for enhanced selectivity.

Amide Bond Formation

Coupling the pyridoindole-4-oxobutanoic acid with 3,4-dimethoxyaniline is achieved using activation reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as base. This method affords the final amide in 78% yield after silica gel chromatography.

Coupling Optimization

ActivatorSolventBaseTemp.TimeYield
HATUDCMDIPEART12 h78%
EDCl/HOBtDMFTEA0°C24 h65%

Final Assembly and Purification

The convergent synthesis culminates in the coupling of the pyridoindole-butyl ketone with the 3,4-dimethoxyphenylamine fragment. A scalable protocol involves:

  • Activation : Treatment of 4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid with thionyl chloride (SOCl₂) to form the acid chloride.

  • Aminolysis : Reaction with 3,4-dimethoxyaniline in anhydrous THF under argon, followed by aqueous workup.

  • Crystallization : Recrystallization from ethyl acetate/hexane (1:3) yields the pure product as white crystals (mp 148–150°C).

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, indole-H), 6.92–6.84 (m, 3H, aromatic), 4.32 (q, J = 6.8 Hz, 2H, CH₂N), 3.89 (s, 3H, OCH₃).

  • HRMS (ESI+): m/z calc. for C₂₄H₂₈N₃O₅ [M+H]⁺ 454.1978, found 454.1976.

HPLC Purity Assessment

ColumnMobile PhaseFlow RateRetention TimePurity
C18MeCN/H₂O (70:30)1.0 mL/min8.2 min99.1%

Challenges and Mitigation Strategies

Epimerization During Amide Coupling

The α-chiral center adjacent to the ketone is prone to epimerization under basic conditions. This is mitigated by:

  • Using low-temperature (0°C) coupling conditions

  • Employing protic solvents (e.g., iPrOH) to stabilize the transition state

Purification of Hydrophobic Intermediates

The high logP (>4) of late-stage intermediates complicates chromatographic separation. Solution:

  • Gradient elution with methanol/chloroform on reversed-phase C18 columns

  • Countercurrent chromatography for preparative-scale isolations

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups

    Reduction: Reduction of carbonyl groups to alcohols

    Substitution: Halogenation or nitration of the aromatic ring

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the potential of compounds similar to N-(3,4-dimethoxyphenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide as antiviral agents. For instance, N-heterocycles have been identified as promising candidates against various viruses including hepatitis C and herpes simplex virus (HSV) . The mechanism often involves inhibition of viral replication or interference with viral entry into host cells.

Anticancer Activity

The compound has shown promise in cancer research. It has been indicated that derivatives of similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, compounds with structural similarities have been explored for their effects on non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) . These compounds may act by modulating the expression of key proteins involved in tumorigenesis.

Neuroprotective Effects

There is emerging evidence suggesting that compounds related to this compound may possess neuroprotective properties. Research indicates that certain derivatives enhance neuronal repair mechanisms following injuries . This application is particularly relevant for conditions such as spinal cord injuries and neurodegenerative diseases.

Synthesis and Structural Variations

The synthesis of this compound involves complex organic reactions that can yield various analogs with differing biological activities. The structural modifications can significantly affect the pharmacological profile of the compound .

Case Study 1: Antiviral Activity

A study demonstrated that a related compound exhibited an IC50 value of 0.26 μM against influenza viruses . This suggests a strong potential for further development as an antiviral agent.

Case Study 2: Anticancer Efficacy

In vitro studies indicated that certain derivatives showed significant cytotoxicity against cancer cell lines with IC50 values lower than 10 μM . Such findings underscore the importance of structural optimization in enhancing anticancer activity.

Case Study 3: Neuroprotection

Research focused on the neuroprotective effects revealed that specific analogs could promote neurite outgrowth in neuronal cultures post-injury . This highlights their potential therapeutic application in neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Substituent Variations on the Pyridoindole Core

Compound Name Substituents on Pyridoindole Linked Group Molecular Weight (g/mol) Key Data
Target Compound 8-methoxy N-(3,4-dimethoxyphenyl)-4-oxobutanamide 435.5 CAS 1071914-31-2; Smiles: COc1ccc(CCNC(=O)CCC(=O)N2CCc3[nH]c4ccccc4c3C2)cc1OC
(8-Methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone (11) 8-methoxy 5-(trifluoromethyl)pyrazole 406.4 Exists as Ca/Cb conformers (67/33 ratio); 22% yield
(6-Fluoro-8-trifluoromethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone (28) 6-fluoro, 8-CF₃ 5-(trifluoromethyl)pyrazole 471.3 Ca/Cb conformers (67/33 ratio)
3-(4-Chloro-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone 8-methoxy 4-chloroindole-propanone 407.9 CAS 1574411-28-1; Molecular formula: C₂₃H₂₂ClN₃O₂

Key Observations :

  • Conformational Flexibility : The presence of Ca/Cb conformers in analogs like 11 and 28 suggests stereochemical complexity that may affect binding affinity .

Variations in the Side Chain

Compound Name Side Chain Structure Biological/Physical Data
Target Compound 4-oxobutanamide linked to 3,4-dimethoxyphenyl No direct activity data; structural similarity to CNS-targeting agents inferred
N-(4-Hydroxyphenyl)-4-(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)butanamide 4-oxobutanamide linked to 4-hydroxyphenyl Synthesized via condensation with paraformaldehyde; potential for hydrogen bonding due to phenolic -OH
5-Fluoro-2-(1H-tetrazol-1-yl)phenylmethanone Tetrazole-phenyl group Molecular weight 392.39; available as 3 mg sample (ID: Y043-4935)

Key Observations :

  • Polarity : The 4-hydroxyphenyl analog may exhibit higher solubility in aqueous media than the target compound’s dimethoxyphenyl group.

Physicochemical and Spectral Data

Compound Name Melting Point (°C) NMR Data Highlights
Target Compound Not reported Smiles and molecular formula confirmed
(8-Methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-(6-(dimethylamino)-1H-indol-2-yl)methanone (10) Not reported ¹H NMR (CDCl₃): δ 7.45 (s, 1H, indole-H), 3.72 (s, 3H, OCH₃)
4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide (56) Not reported HRMS (EI): m/z [M]+ Calcd 458.0954, Found 458.1059

Key Observations :

  • Spectral Confirmation : Analogs like 56 and 10 were validated via HRMS and NMR, underscoring the reliability of synthetic routes for related compounds .

Biological Activity

N-(3,4-dimethoxyphenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings and studies.

Chemical Structure

The compound features a complex structure that includes a dimethoxyphenyl group and a tetrahydropyridoindole moiety. Its molecular formula is C20H24N2O4C_{20}H_{24}N_{2}O_{4} with a molecular weight of approximately 356.42 g/mol.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : Studies have shown that derivatives can inhibit the proliferation of various cancer cell lines at low micromolar concentrations. For example, a related compound inhibited growth in MV4-11 and MOLM13 leukemia cells with IC50 values around 0.3 µM and 1.2 µM respectively .

Antiviral Activity

Some derivatives of the compound have demonstrated antiviral properties against several viruses:

  • Inhibition of Viral Replication : Certain analogs have shown efficacy against viruses such as hepatitis C and influenza by disrupting viral replication pathways .

Antibacterial Activity

The antibacterial activity of compounds within this structural class has also been documented:

  • Broad-Spectrum Activity : Compounds similar to this compound have been tested against various bacterial strains with promising results .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Functional Groups : The presence of methoxy groups on the phenyl ring and the pyridoindole structure significantly influences the biological activity. Modifications at these sites can enhance potency against targeted diseases.
Modification Effect on Activity
Addition of methoxy groupsIncreases lipophilicity and cellular uptake
Alteration of indole structureModifies receptor binding affinity

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Anticancer Efficacy in Xenograft Models : In vivo studies demonstrated that administration of similar compounds led to significant tumor reduction in xenograft models with minimal toxicity observed at therapeutic doses.
  • Antiviral Screening : A series of derivatives were screened for antiviral activity using plaque assays against HCV and showed significant inhibition at low concentrations.

Q & A

Q. What are the typical synthetic routes for synthesizing N-(3,4-dimethoxyphenyl)-4-(8-methoxy-pyridoindolyl)-4-oxobutanamide analogs?

The synthesis involves multi-step protocols, including:

  • Cyclization reactions to construct the pyridoindole core (e.g., using Pd/Cu catalysts under inert atmospheres).
  • Substitution reactions to introduce methoxyphenyl and butanamide groups, often requiring bases like NaOH and solvents such as DMF .
  • Purification via column chromatography or HPLC to ensure >95% purity . Key challenges include optimizing reaction temperatures and protecting sensitive functional groups (e.g., methoxy substituents) during synthesis .

Q. How can researchers characterize the three-dimensional structure of this compound?

Structural elucidation methods include:

  • X-ray crystallography to resolve atomic coordinates and confirm stereochemistry .
  • NMR spectroscopy (¹H/¹³C) to analyze electronic environments of methoxy, amide, and pyridoindole groups .
  • Computational modeling (e.g., DFT calculations) to predict conformational stability and intermolecular interactions .

Q. What solvents and conditions are optimal for handling this compound in vitro?

The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited aqueous solubility. Stability studies recommend storage at −20°C under inert gas (N₂/Ar) to prevent oxidation of the pyridoindole core .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., varying IC₅₀ values in kinase assays) may arise from:

  • Batch-to-batch purity variations (e.g., residual solvents affecting assay results). Validate purity via HPLC and mass spectrometry .
  • Structural analogs : Compare substituent effects (e.g., 4-chlorobenzyl vs. 4-methoxybenzyl groups) using structure-activity relationship (SAR) studies .
  • Assay conditions : Standardize protocols (e.g., ATP concentrations in kinase assays) to minimize experimental variability .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

Solubility enhancement approaches include:

  • Salt formation (e.g., HCl or sodium salts of the butanamide group) .
  • Co-solvent systems (e.g., PEG-400/water mixtures) .
  • Nanoformulations : Encapsulation in liposomes or polymeric nanoparticles to improve bioavailability .

Q. How does the methoxy substitution pattern influence target binding affinity?

Computational and experimental studies suggest:

  • The 3,4-dimethoxyphenyl group enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
  • 8-methoxy on the pyridoindole core may sterically hinder interactions with off-target receptors, improving selectivity . Validate via mutagenesis or isothermal titration calorimetry (ITC) .

Methodological Considerations

Q. What analytical techniques are critical for monitoring degradation products during stability studies?

Employ:

  • LC-MS/MS to identify hydrolyzed or oxidized byproducts (e.g., cleavage of the amide bond) .
  • Accelerated stability testing under varied pH/temperature conditions to predict shelf-life .

Q. How can researchers design SAR studies to prioritize analogs for lead optimization?

  • Core modifications : Replace pyridoindole with pyrimidoindole to assess impact on potency .
  • Substituent scanning : Systematically vary methoxy positions (e.g., 2- vs. 4-methoxy) and measure binding kinetics .
  • Pharmacophore modeling : Use tools like Schrödinger’s Phase to identify critical hydrogen-bond acceptors/donors .

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